molecular formula C15H18N2OS B2364053 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide CAS No. 1706081-06-2

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide

Cat. No.: B2364053
CAS No.: 1706081-06-2
M. Wt: 274.38
InChI Key: IQMBXPAWTZSLMW-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide is a compound that features a thiophene ring and a pyridine ring, connected via a methylene bridge to a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide typically involves the following steps:

    Formation of the Pyridine-Thiophene Intermediate: This step involves the reaction of 3-acetylpyridine with thiophene-3-carboxaldehyde under basic conditions to form the intermediate.

    Introduction of the Pivalamide Group: The intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-3-carboxaldehyde.

    Pyridine Derivatives: Compounds like 3-acetylpyridine and 2,6-lutidine.

Uniqueness

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pivalamide is unique due to the combination of the thiophene and pyridine rings with the pivalamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2,2-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-15(2,3)14(18)17-8-11-6-13(9-16-7-11)12-4-5-19-10-12/h4-7,9-10H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMBXPAWTZSLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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